

The Tautomeric Equilibrium of Acetylacetone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Acetylacetonate

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Abstract

Acetylacetone (AcAc), the simplest β -diketone, serves as a classic and compelling model for studying keto-enol tautomerism, a fundamental concept in organic chemistry with significant implications in reaction mechanisms, molecular recognition, and drug design. This technical guide provides an in-depth exploration of the tautomeric equilibrium between the diketo and enol forms of acetylacetone. It consolidates quantitative data on equilibrium constants and thermodynamic parameters, details experimental protocols for their determination, and presents a theoretical framework for understanding the factors that govern this dynamic process. The stability of the enol tautomer is significantly influenced by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.^{[1][2]} The position of the equilibrium is highly sensitive to the surrounding environment, particularly the solvent.^{[3][4]} This guide is intended to be a comprehensive resource for researchers and professionals who require a deep, technical understanding of this important chemical phenomenon.

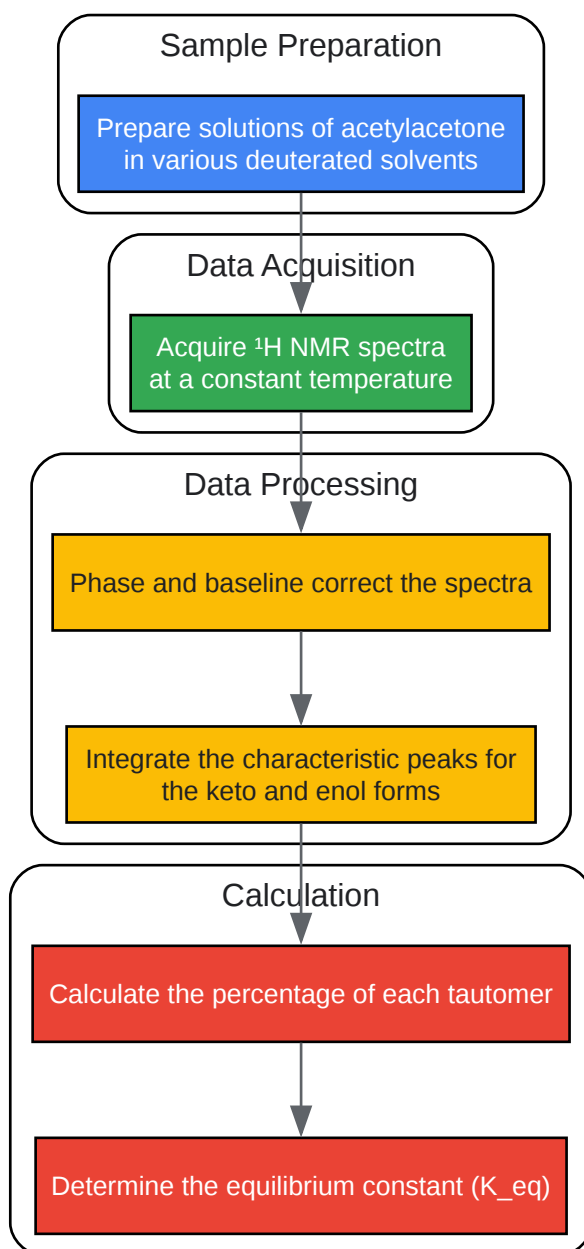
The Keto-Enol Tautomerism of Acetylacetone

Acetylacetone exists as an equilibrium mixture of two tautomers: the diketo form and the enol form.^[5] The enol form is characterized by the presence of a hydroxyl group adjacent to a carbon-carbon double bond, while the diketo form contains two carbonyl groups separated by a

methylene group. The equilibrium is dynamic, with the interconversion being slow on the NMR timescale, allowing for the distinct characterization of both species.^{[6][7]}

The remarkable stability of the enol form of acetylacetone can be attributed to two primary factors:

- **Intramolecular Hydrogen Bonding:** The enol form can adopt a cyclic conformation stabilized by a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.^{[1][2]} This creates a stable six-membered ring structure.^[3]
- **Conjugation:** The presence of a conjugated π -system in the enol form ($\text{O}=\text{C}-\text{C}=\text{C}-\text{OH}$) contributes to its electronic stabilization.



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